molecular formula C7H15Cl B3059406 4-Chloroheptane CAS No. 998-95-8

4-Chloroheptane

Cat. No.: B3059406
CAS No.: 998-95-8
M. Wt: 134.65 g/mol
InChI Key: MGSGWAXIEMEWCQ-UHFFFAOYSA-N
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Description

4-Chloroheptane is an organic compound with the molecular formula C7H15Cl . It is a chlorinated derivative of heptane, where a chlorine atom is substituted at the fourth carbon of the heptane chain. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity.

Scientific Research Applications

Safety and Hazards

4-Chloroheptane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroheptane can be synthesized through the chlorination of heptane. The process involves the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position. This reaction typically requires the presence of a radical initiator such as ultraviolet light or heat to facilitate the homolytic cleavage of the chlorine molecule into chlorine radicals .

Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of heptane using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroheptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Chloroheptane
  • 2-Chloroheptane
  • 3-Chloroheptane

Comparison: 4-Chloroheptane is unique among its isomers due to the position of the chlorine atom on the fourth carbon. This positional difference affects its reactivity and the types of reactions it can undergo. For example, 1-Chloroheptane is more likely to participate in primary substitution reactions, while this compound, being a secondary alkyl halide, has different reactivity patterns .

Properties

IUPAC Name

4-chloroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSGWAXIEMEWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244254
Record name 4-Chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-95-8
Record name 4-Chloroheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROHEPTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloroheptane
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